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molecular formula C7H3FN2O3 B1403299 3-Fluoro-4-hydroxy-5-nitrobenzonitrile CAS No. 1208917-60-5

3-Fluoro-4-hydroxy-5-nitrobenzonitrile

Cat. No. B1403299
M. Wt: 182.11 g/mol
InChI Key: DHCNHIHWYZUWQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08466186B2

Procedure details

Fuming HNO3 (1.8 mL; 44 mmol) was added dropwise to a solution of 3-fluoro-4-hydroxybenzonitrile (4.0 g; 29 mmol) in conc. H2SO4 (10 mL) at −10° C. The mixture was stirred at −10° C. for 1 h and thereafter slowly poured into ice. The precipitate was filtered off and the filtrate was extracted with EtOAc. The organic layer was dried over Na2SO4, filtered and concentrated. The residue was combined with the precipitate and crystallized from EtOAc/PE to give the sub-title compound.
Name
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[F:5][C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][C:13]=1[OH:14])[C:9]#[N:10]>OS(O)(=O)=O>[F:5][C:6]1[CH:7]=[C:8]([CH:11]=[C:12]([N+:1]([O-:4])=[O:2])[C:13]=1[OH:14])[C:9]#[N:10]

Inputs

Step One
Name
Quantity
1.8 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
4 g
Type
reactant
Smiles
FC=1C=C(C#N)C=CC1O
Name
Quantity
10 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −10° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
slowly poured into ice
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
crystallized from EtOAc/PE

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C#N)C=C(C1O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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